ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate
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Overview
Description
Ethyl (2E)-3-{6-chloro-3-azabicyclo[310]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure with a chlorine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach towards new bicyclic structures, such as bicyclo[2.1.1]hexanes, suggests that photochemistry and cycloaddition reactions could be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include Bu4NF in THF for intramolecular cyclization, resulting in the formation of bicyclo[3.1.0]hexene structures . Other reagents and conditions may vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with Bu4NF in THF results in the formation of bicyclo[3.1.0]hexene structures .
Scientific Research Applications
Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: May be used in the development of new pharmaceuticals.
Industry: Could be used in the production of new materials with unique properties
Mechanism of Action
The mechanism of action for ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, the compound can undergo intramolecular cyclization, forming bicyclo[3.1.0]hexene structures . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic structure and are used in various scientific research applications.
Cyclopropenes: These compounds are used as building blocks in the synthesis of bicyclic structures.
Cyclopropylanilines: These compounds are used in the annulation reactions to form bicyclic structures.
The uniqueness of ethyl (2E)-3-{6-chloro-3-azabicyclo[31
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
ethyl (E)-3-(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H14ClNO2/c1-2-14-8(13)3-4-10-6-12-5-7(10)9(10)11/h3-4,7,9,12H,2,5-6H2,1H3/b4-3+ |
InChI Key |
UAUCVGFXTYUHJB-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C12CNCC1C2Cl |
Canonical SMILES |
CCOC(=O)C=CC12CNCC1C2Cl |
Origin of Product |
United States |
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